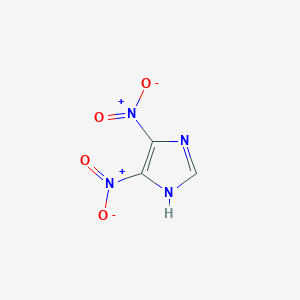

4,5-dinitro-1H-imidazole

Übersicht

Beschreibung

4,5-dinitro-1H-imidazole is a chemical compound with the molecular formula C3H2N4O4 . It has a molecular weight of 158.07 g/mol . The compound is solid in its physical form .

Synthesis Analysis

Highly pure 1-methyl-4,5-dinitro-1H-imidazole can be obtained from N-methylimidazole in a 79% yield . The process was optimized with regard to the nitrating mixture composition and the ratio of N-methylimidazole and the nitrating mixture . The effects of reaction temperature, time, and the rate of nitrating mixture addition were analyzed .

Molecular Structure Analysis

In the structure of 4,5-dinitro-1H-imidazole, the two nitro groups are twisted with respect to the imidazole plane, making dihedral angles of 24.2 (3) and 33.4 (4)° . In the crystal structure, the molecules are linked through non-classical intermolecular C—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The synthesis of 4,5-dinitro-1H-imidazole involves a nitration reaction with a mixture of nitric acid and sulfuric acid .

Physical And Chemical Properties Analysis

The computed properties of 4,5-dinitro-1H-imidazole include a molecular weight of 158.07 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 . The exact mass is 158.00760456 g/mol, and the monoisotopic mass is also 158.00760456 g/mol . The topological polar surface area is 120 Ų .

Wissenschaftliche Forschungsanwendungen

Medicine

Imidazole and its derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Agriculture

Imidazole derivatives also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Green Chemistry

Nowadays, green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .

High-Explosive Formulation

4,5-dihydro-1H-imidazole is used in high-explosive formulations . According to classical guidelines, the mixture would be considered only slightly toxic or practically nontoxic in both species .

Pharmaceuticals

Several 5-nitroimidazole-containing active principles such as metronidazole, secnidazole, and ornidazole are commonly used in medicine . These chemotherapeutic agents inhibit the growth of both anaerobic bacteria and some anaerobic protozoa .

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .

Functional Materials

Imidazoles are also used in the development of functional materials .

Catalysis

Imidazoles have found applications in catalysis .

Energetic Materials

Imidazoles make quality backbones for energetic materials due to their nitrogen content . For instance, 1-Methyl-4,5-dinitroimidazole (MDNI) not only plays an important role in propellants, but also has excellent detonation performance, low melting point, and low sensitivity . Therefore, it can be used to replace TNT as a melt-cast explosive .

Melt-Cast Explosives

1-Methyl-4,5-dinitroimidazole (MDNI)/1-methyl-3,4,5-trinitropyrazole (MTNP) mixtures with different mass ratios were investigated by a combination of theory and experiment . The comprehensive results show that mixture 4 (MDNI/MTNP=60/40) has a low melting point value and good compatibility, and the detonation velocity and density are improved compared with TNT and MDNI, which is expected to be further applied in melt-cast explosives .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,5-dinitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)2-3(7(10)11)5-1-4-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRNCEKMSVYFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172717 | |

| Record name | 4,5-Dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dinitro-1H-imidazole | |

CAS RN |

19183-14-3 | |

| Record name | 4,5-Dinitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

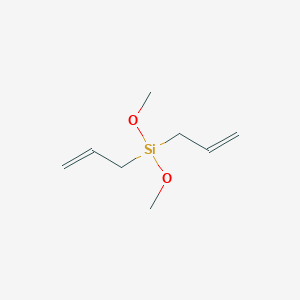

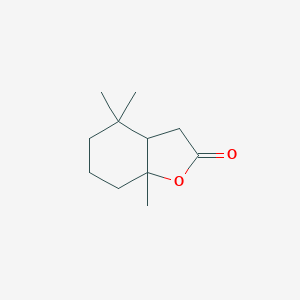

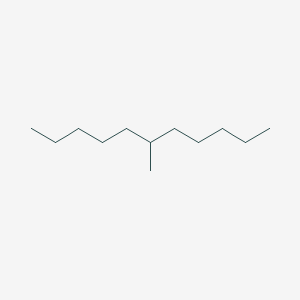

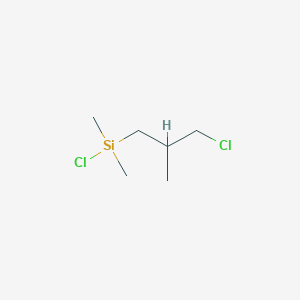

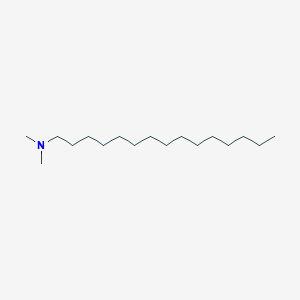

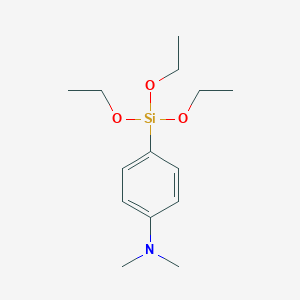

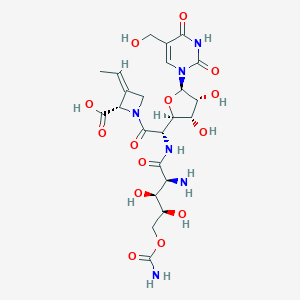

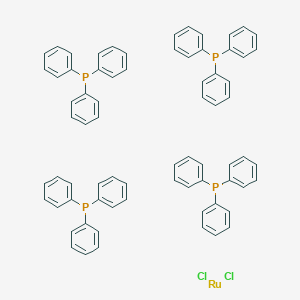

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)